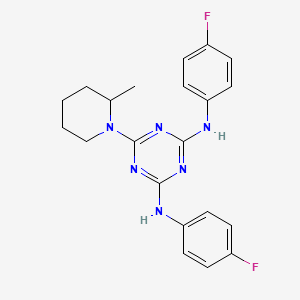![molecular formula C27H35N3O B11600211 azepan-1-yl{1-[(9-ethyl-9H-carbazol-3-yl)methyl]piperidin-3-yl}methanone](/img/structure/B11600211.png)
azepan-1-yl{1-[(9-ethyl-9H-carbazol-3-yl)methyl]piperidin-3-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepan-1-yl{1-[(9-ethyl-9H-carbazol-3-yl)methyl]piperidin-3-yl}methanone is a complex organic compound that features a combination of azepane, carbazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azepan-1-yl{1-[(9-ethyl-9H-carbazol-3-yl)methyl]piperidin-3-yl}methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product .
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl{1-[(9-ethyl-9H-carbazol-3-yl)methyl]piperidin-3-yl}methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups.
Scientific Research Applications
Azepan-1-yl{1-[(9-ethyl-9H-carbazol-3-yl)methyl]piperidin-3-yl}methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of azepan-1-yl{1-[(9-ethyl-9H-carbazol-3-yl)methyl]piperidin-3-yl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to azepan-1-yl{1-[(9-ethyl-9H-carbazol-3-yl)methyl]piperidin-3-yl}methanone include:
2-(9H-Carbazol-9-yl)ethyl acrylate: An acrylate-based conducting polymer with carbazole as an electron-donating group.
1-(9-Ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine: A compound with similar structural features and potential biological activities.
Uniqueness
What sets this compound apart is its unique combination of azepane, carbazole, and piperidine moieties. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H35N3O |
|---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
azepan-1-yl-[1-[(9-ethylcarbazol-3-yl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C27H35N3O/c1-2-30-25-12-6-5-11-23(25)24-18-21(13-14-26(24)30)19-28-15-9-10-22(20-28)27(31)29-16-7-3-4-8-17-29/h5-6,11-14,18,22H,2-4,7-10,15-17,19-20H2,1H3 |
InChI Key |
HXAXUNQVCWXUSI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCCC(C3)C(=O)N4CCCCCC4)C5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11600129.png)
![5-[(4-Ethylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11600133.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B11600134.png)
![2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11600140.png)

![Ethyl (2-{[(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate](/img/structure/B11600158.png)
![1-[2-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone](/img/structure/B11600164.png)
![4-[(benzylsulfanyl)methyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11600167.png)
![(5Z)-3-cyclohexyl-1-methyl-5-[3-methyl-4-(pyrrolidin-1-yl)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11600183.png)
![2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl 2-methylpropanoate](/img/structure/B11600190.png)

![3-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole](/img/structure/B11600203.png)
![Allyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate](/img/structure/B11600216.png)
![3-[1-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11600221.png)
